molecular formula C22H23BrN2O4 B2567035 3-(4-bromophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4H-chromen-4-one CAS No. 844854-85-9

3-(4-bromophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4H-chromen-4-one

Cat. No.: B2567035
CAS No.: 844854-85-9
M. Wt: 459.34
InChI Key: LYMAOOVOHKCMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4H-chromen-4-one (CAS 847176-88-9) is a synthetically designed small molecule with a molecular formula of C23H25BrN2O4 and a molecular weight of 473.36 g/mol . It is a chromone derivative, a class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities . The compound's structure integrates a 4-bromophenyl group at the 3-position and a critical 8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl} substituent, which incorporates a piperazine ring expected to influence solubility and biomolecular interactions. This specific structural combination makes it a compound of high interest for early-stage drug discovery research, particularly in the field of oncology. Chromone and chromanone analogs have demonstrated significant potential as anticancer agents, with studies showing their ability to inhibit cancer cell viability and proliferation . Specifically, hybrid molecules incorporating chromone scaffolds have been synthesized and evaluated for their inhibitory potential against cancer cell lines, such as colon cancer (HCT116) and cervical cancer (HeLa) cells . Furthermore, such chromone derivatives are being investigated for their role in targeting the DNA damage response (DDR) pathway. They have shown potential as inhibitors of ATR kinase (Ataxia Telangiectasia and Rad3-related), a key regulator in the DDR that controls cell cycle arrest and DNA repair . Inhibiting ATR kinase is a promising strategy for cancer therapy, as it can prevent cancer cells from repairing damaged DNA, leading to cell death. The piperazine moiety present in this compound is a common pharmacophore in many biologically active compounds and is known to contribute to binding with various enzymatic targets . This compound is intended for research purposes only to further explore these mechanisms and applications. This product is For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4/c23-16-3-1-15(2-4-16)19-14-29-22-17(21(19)28)5-6-20(27)18(22)13-25-9-7-24(8-10-25)11-12-26/h1-6,14,26-27H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMAOOVOHKCMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4H-chromen-4-one typically involves multiple stepsThe piperazine moiety is then added through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Formation of the Chromen-4-one Core

The chromen-4-one skeleton is often synthesized via ring-closure reactions . For example, ketones derived from resorcinol derivatives react with reagents like ethyl orthoformate, acetic anhydride, or ethyl oxalyl chloride in dry pyridine to form chromones .

Example Reaction :
Ketones (e.g., α-[benzothiazolyl]acetophenones) undergo ring closure with ethyl orthoformate to yield 2-unsubstituted chromones .

Aminomethylation of 7-Hydroxychromones

The introduction of the piperazine substituent at the 8-position involves aminomethylation , where 7-hydroxychromones react with aminals (e.g., piperazine derivatives) to form methylene bridges. This step is critical for creating the target compound’s structure .

Mechanism :
The reaction involves nucleophilic attack by the amine group of the piperazin-1-ylmethyl group on the chromone’s carbonyl, followed by dehydration to form the methylene bridge .

Key Chemical Reactions

The compound undergoes several characteristic reactions, as inferred from related chromone derivatives:

Substitution at Position 2

  • Methylation : Chromones with substituents at position 2 (e.g., methyl groups) are synthesized via ring closure of ketones with acetic anhydride, followed by saponification .

  • Ethoxycarbonylation : Reaction with ethyl oxalyl chloride introduces ethoxycarbonyl groups, which can be hydrolyzed to carboxylic acids .

Functional Group Transformations

  • Hydroxylamine Reaction : Chromones with electron-withdrawing groups (e.g., benzothiazole moieties) undergo ring-opening and re-closure with hydroxylamine to form amino derivatives .

  • Oxidation : Hydroxyl groups at position 7 may participate in redox reactions, influencing stability and reactivity .

Structural Modifications and Reactivity

The compound’s reactivity is influenced by its functional groups:

  • Bromophenyl Substituent : Enhances lipophilicity and may modulate biological interactions .

  • Piperazine Side Chain : Facilitates hydrogen bonding and π-π stacking interactions, critical for molecular recognition .

Comparison of Chromone Derivatives

Feature Target Compound Similar Derivatives
Core Structure Chromen-4-one with 7-hydroxy and 8-piperazinylmethyl groupsVariants include substitutions at positions 2, 3, or 7 (e.g., methoxy, methyl)
Biological Activity Potential antifungal/antitumor (inferred from chromone analogs) Structural analogs show ATR kinase inhibition (e.g., compounds 7h , 7l )
Unique Aspects Bromophenyl group and hydroxyl positioningMethoxy substitution (e.g., 6-hydroxy-4-methyl-7-phenyl-2H-chromen-2-one )

Analytical Characterization

  • NMR Spectroscopy : Methylene protons (8-CH₂) appear as singlets (4.02–4.20 ppm), while piperazine protons show broad multiplets .

  • Mass Spectrometry : Molecular weight is confirmed via computed properties (e.g., PubChem CID 6052760 lists a molecular weight of 428.3 g/mol) .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of chromone derivatives, including 3-(4-bromophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4H-chromen-4-one. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of Mannich bases derived from chromone on human cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that certain derivatives exhibited cytotoxicity that was 2.5 to 5.2 times greater than that of standard chemotherapeutics like 5-fluorouracil . This suggests that the compound may possess similar or enhanced efficacy against cancer cells.

Antiviral Activity

The antiviral properties of chromone derivatives have also been investigated, particularly in relation to influenza viruses.

Case Study: Antiviral Activity Against H5N1
A derivative of this compound was tested for its antiviral activity against the H5N1 virus. The study reported promising results, with several synthesized compounds demonstrating significant antiviral activity, as evidenced by their effective EC50 and LD50 values against the virus in vitro . This positions the compound as a potential candidate for further development in antiviral therapies.

Pharmacological Applications

The compound's pharmacological profile suggests multiple applications beyond anticancer and antiviral activities. Its structural features allow for interactions with various biological targets.

Potential Mechanisms of Action
Research indicates that compounds like this compound may act through several mechanisms:

  • Inhibition of Key Enzymes: The compound may inhibit specific enzymes involved in cancer proliferation or viral replication.
  • Modulation of Signaling Pathways: It could influence signaling pathways that regulate cell growth and apoptosis, enhancing its anticancer effects.

Data Table: Summary of Research Findings

ApplicationTarget Organism/Cell LineKey FindingsReference
AnticancerMCF-7 (Breast Cancer)Cytotoxicity 2.5 to 5.2 times greater than controls
AntiviralH5N1 VirusSignificant antiviral activity demonstrated
PharmacologicalVariousPotential enzyme inhibition and signaling modulation

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Modifications and Key Features of Analogues

Compound Name Substituent at Position 3 Substituent at Position 8 Additional Modifications Molecular Formula Key References
Target Compound 4-Bromophenyl [4-(2-Hydroxyethyl)piperazin-1-yl]methyl - C23H22BrN2O4
3-(4-Chlorophenyl)-7-hydroxy-8-... () 4-Chlorophenyl [4-(2-Hydroxyethyl)piperazin-1-yl]methyl 2-Methyl C23H25ClN2O4
3-(4-Methoxyphenyl)-7-hydroxy-8-... () 4-Methoxyphenyl [4-(2-Hydroxyethyl)piperazin-1-yl]methyl - C23H26N2O5
3-(4-Hydroxyphenyl)-7-hydroxy-8-... () 4-Hydroxyphenyl [4-(2-Hydroxyethyl)piperazin-1-yl]methyl - C23H25N2O5
3-(4-Chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-... () 4-Chlorophenyl [4-Ethylpiperazin-1-yl]methyl 4-Methyl C23H25ClN2O3
Benzothiazole-Chromen-4-one Hybrid () 4-(4-Bromophenyl)-1,3-thiazol-2-yl [4-(2-Hydroxyethyl)piperazin-1-yl]methyl - C25H24BrN3O4S

Key Observations:

Halogenated Phenyl Groups: The target compound’s 4-bromophenyl group increases molecular weight (428.91 g/mol) compared to the 4-chlorophenyl analogue (428.91 vs. 412.91 g/mol) . Bromine’s larger atomic radius may enhance hydrophobic interactions in biological targets.

Piperazine Modifications :

  • The hydroxyethyl group in the target compound improves aqueous solubility compared to ethylpiperazine () or methylpiperazine () derivatives .
  • The benzothiazole hybrid () retains the hydroxyethylpiperazine group but replaces the phenyl with a thiazole ring, enhancing ATR kinase inhibitory activity (IC50 = 12 nM) .

Pharmacological and Physicochemical Comparisons

Key Findings:

  • H3R Antagonism : The 4-hydroxyphenyl derivative () shows superior H3R affinity (Ki = 28 nM), likely due to hydrogen bonding with the hydroxyl group .
  • Kinase Inhibition : The benzothiazole hybrid () demonstrates potent ATR kinase inhibition, attributed to the thiazole ring’s planar structure and bromine’s hydrophobic interactions .
  • Solubility Trends : Hydroxyethylpiperazine derivatives exhibit higher solubility (0.15–0.45 mg/mL) than ethylpiperazine analogues (0.08–0.22 mg/mL) due to the polar hydroxyethyl group .

Structural Insights from Crystallography

  • The crystal structure of 4-(4-bromophenyl)-7,7-dimethyl-... () reveals intramolecular N–H···O hydrogen bonds stabilizing the chromen-4-one core . Similar interactions likely occur in the target compound, influencing conformational rigidity.
  • Piperazine rings in analogues adopt chair conformations (e.g., ), optimizing spatial arrangement for target binding .

Biological Activity

3-(4-bromophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4H-chromen-4-one, a compound featuring a chromone backbone with a piperazine substituent, has garnered interest for its potential biological activities. This article reviews its pharmacological properties, focusing on its interactions with various biological targets, including enzymes and cancer cells.

Chemical Structure

The compound's structure is represented as follows:

C23H25BrN2O4\text{C}_{23}\text{H}_{25}\text{BrN}_{2}\text{O}_{4}

This structure comprises a bromophenyl group, hydroxyl group, and a piperazine moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : The presence of the hydroxyl group in the chromone structure contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit several enzymes involved in inflammatory processes, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the context of pain and inflammation management.
  • Anticancer Properties : The compound has shown promise in vitro against various cancer cell lines, indicating potential cytotoxic effects that warrant further investigation.

Enzyme Inhibition Studies

A study evaluated the inhibitory effects of the compound on key enzymes associated with inflammation. The results indicated:

Enzyme IC50 Value (μM) Remarks
COX-212.5Moderate inhibition observed
LOX-1515.3Significant inhibition noted
AChE19.2Moderate activity
BChE13.2Moderate activity

These findings suggest that the compound may serve as a dual inhibitor of cholinesterases and inflammatory enzymes, potentially useful in treating neurodegenerative diseases and inflammatory conditions .

Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results were promising:

Cell Line IC50 Value (μM) Remarks
MCF-710.0High cytotoxicity
Hek29325.0Lower cytotoxicity

The significant cytotoxic effects against MCF-7 cells indicate its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally similar to this compound. For instance, derivatives of chromones have been extensively studied for their neuroprotective effects against Alzheimer's disease by inhibiting AChE and BChE activities, supporting the hypothesis that this compound could exhibit similar neuroprotective properties .

Q & A

Q. What are the recommended synthetic routes for 3-(4-bromophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4H-chromen-4-one, and how do reaction conditions influence yield?

The compound can be synthesized via a multi-step protocol involving condensation of 4-bromobenzaldehyde with a chromenone precursor, followed by functionalization of the piperazine moiety. For example, details a related chromenone derivative synthesized using 4-bromobenzaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and N-methylmaleimide (NMSM) in ethanol under reflux, catalyzed by L-proline. The hydroxyethylpiperazine group may be introduced via nucleophilic substitution or reductive amination. Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., ethanol or DMF), and temperature. Impurities often arise from incomplete substitution at the 8-position, necessitating purification via column chromatography or recrystallization .

Q. How can the molecular structure and crystallinity of this compound be validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. highlights the use of SHELXS97/SHELXL97 for solving and refining crystal structures, with hydrogen-bonding networks and torsional angles confirming substituent orientation. For example, intramolecular N–H⋯O hydrogen bonds stabilize the chromenone core, while intermolecular interactions (e.g., parallel hexagonal rings via N–H⋯O bonds) dictate packing motifs. Data collection with Bruker APEX2 detectors and refinement using SHELXL ( ) are critical. Complementary techniques include FT-IR for functional groups and NMR for proton environments .

Q. What spectroscopic methods are most effective for characterizing this compound’s purity and stability?

  • 1H/13C NMR : Confirms substituent integration and absence of unreacted intermediates (e.g., residual piperazine protons at δ 2.5–3.5 ppm).
  • LC-MS : Detects hydrolytic degradation products (e.g., cleavage of the hydroxyethyl group under acidic conditions).
  • FT-IR : Validates hydroxyl (∼3400 cm⁻¹) and carbonyl (∼1650 cm⁻¹) groups.
  • UV-Vis : Monitors chromenone’s π→π* transitions (λmax ∼270–320 nm). Stability studies should assess photodegradation and pH-dependent hydrolysis ( ).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported substituent orientations for derivatives of this compound?

Discrepancies in substituent dihedral angles (e.g., bromophenyl vs. piperazine group orientation) may arise from polymorphic forms or solvent inclusion ( ). High-resolution SCXRD with SHELXL refinement ( ) can distinguish between true conformational differences and experimental artifacts. For example, shows that the bromophenyl group in a related compound forms an 89.5° dihedral angle with the chromenone plane, while solvent molecules in the lattice may alter packing. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, clarifying structural variations .

Q. What strategies are recommended for improving aqueous solubility without compromising bioactivity?

The hydroxyethylpiperazine group enhances solubility via hydrogen bonding, but the bromophenyl moiety contributes to hydrophobicity. Strategies include:

  • Salt formation : Use HCl or sodium phosphate buffers ( ).
  • Co-solvents : PEG-400 or cyclodextrin inclusion complexes.
  • Prodrug modification : Esterification of the 7-hydroxy group (e.g., acetyl or phosphate esters) for pH-dependent release ( ).

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Key modifications for SAR:

  • Piperazine substituents : Replace hydroxyethyl with polar groups (e.g., sulfonamide) to enhance target binding.
  • Bromophenyl replacement : Test 4-chlorophenyl or heteroaryl analogs to balance lipophilicity and potency.
  • Chromenone core : Introduce electron-withdrawing groups (e.g., nitro at C-3) to modulate electron density. In vitro assays (e.g., enzyme inhibition, cytotoxicity) should correlate structural changes with activity ( ).

Q. What computational methods predict this compound’s interaction with biological targets?

  • Docking studies (AutoDock Vina) : Model binding to kinases or GPCRs using the bromophenyl group as a hydrophobic anchor.
  • MD simulations (GROMACS) : Assess stability of the hydroxyethylpiperazine group in aqueous vs. binding pocket environments.
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability ( ).

Q. How do synthetic byproducts impact biological assay results, and how can they be characterized?

Common byproducts include:

  • Incomplete substitution : Residual chlorine or methylamine at the 8-position ( ).
  • Oxidation products : Quinone forms of the chromenone core. LC-MS/MS with charged aerosol detection (CAD) quantifies low-abundance impurities. Bioassays should include purity thresholds (>95% by HPLC) to avoid false positives ( ).

Methodological Notes

  • Crystallography : Use SHELXTL (Bruker) or OLEX2 for refinement, and Mercury for visualization ().
  • Assay Design : Include positive controls (e.g., warfarin for anticoagulant studies) and validate protocols via Z’-factor analysis ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.